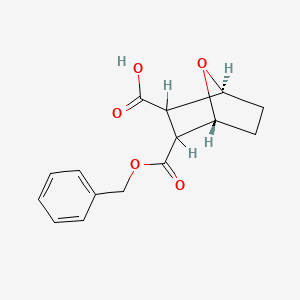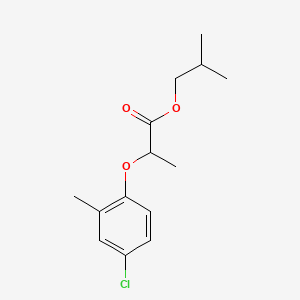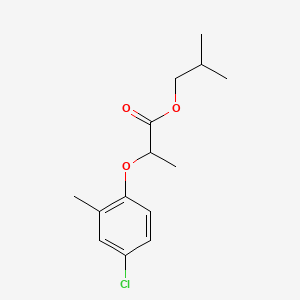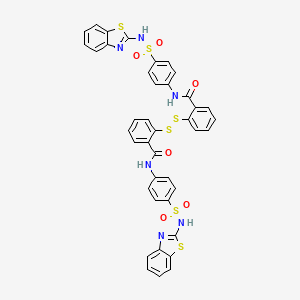![molecular formula C64H99N3O2S4 B12803015 3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine is a complex organic compound that belongs to the class of conjugated organic ligands This compound is characterized by its unique structure, which includes multiple thiophene rings and a pyrrolo[3,4-c]pyrrole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:
Formation of the bithiophene core: This involves the coupling of thiophene units using palladium-catalyzed cross-coupling reactions.
Introduction of the pyrrolo[3,4-c]pyrrole core: This step involves the cyclization of the intermediate compounds to form the pyrrolo[3,4-c]pyrrole core.
Functionalization with octyldodecyl groups:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Purification steps: Including recrystallization and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine has a wide range of scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Pharmaceuticals: Investigated for its potential as a drug delivery agent and in the development of new therapeutic compounds.
Biology: Studied for its interactions with biological molecules and potential use in biosensors.
Wirkmechanismus
The mechanism of action of 3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to specific receptors: Modulating their activity and leading to downstream effects.
Interact with enzymes: Inhibiting or activating their function.
Incorporate into materials: Enhancing their electronic properties and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with similar electronic properties.
Pyrrolo[3,4-c]pyrrole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine stands out due to its complex structure, which combines multiple thiophene rings and a pyrrolo[3,4-c]pyrrole core. This unique structure imparts enhanced electronic properties, making it suitable for advanced applications in materials science and electronics.
Eigenschaften
Molekularformel |
C64H99N3O2S4 |
|---|---|
Molekulargewicht |
1070.8 g/mol |
IUPAC-Name |
azane;1-(5-methylthiophen-2-yl)-4-[5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C64H96N2O2S4.H3N/c1-7-11-15-19-23-25-29-33-37-51(35-31-27-21-17-13-9-3)47-65-61(57-42-40-50(6)70-57)59-60(64(65)68)62(58-46-45-56(72-58)55-44-43-54(71-55)53-41-39-49(5)69-53)66(63(59)67)48-52(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h39-46,51-52H,7-38,47-48H2,1-6H3;1H3 |
InChI-Schlüssel |
OZOXTRFJTKOBLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


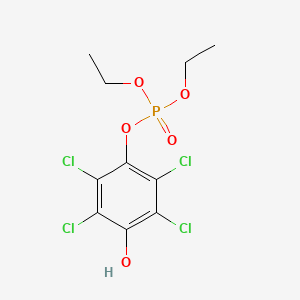
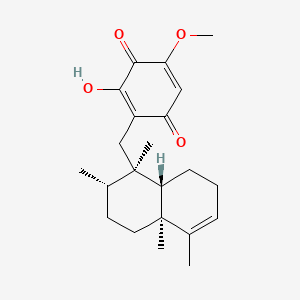
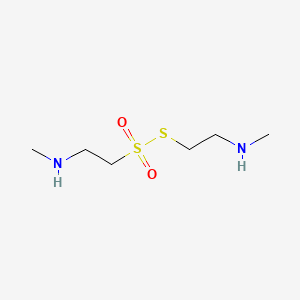
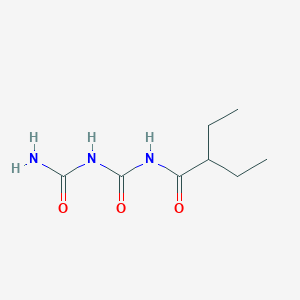
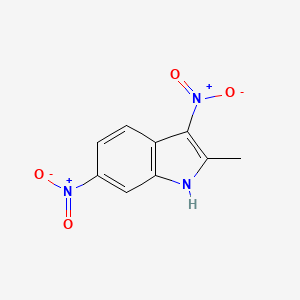
![ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12802965.png)
